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Compound of Interest

Compound Name: UNC5293

Cat. No.: B15544564 Get Quote

Technical Support Center: UNC5293
Welcome to the technical support resource for UNC5293. This center provides researchers,

scientists, and drug development professionals with essential information, troubleshooting

guides, and frequently asked questions regarding the use of UNC5293, with a specific focus on

its off-target effects on the FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)
Q1: What is UNC5293 and what is its primary target?

UNC5293 is a potent and highly selective small molecule inhibitor of the MER receptor tyrosine

kinase (MERTK).[1][2] It has been developed for research in areas such as bone marrow

leukemia.[3] It exhibits subnanomolar activity against MERTK and has high selectivity across

the kinome.[2][4]

Q2: Is FLT3 a known off-target of UNC5293?

Yes, while UNC5293 is highly selective for MERTK, it does exhibit some activity against FLT3,

another receptor tyrosine kinase. However, its potency against FLT3 is significantly lower than

against MERTK.

Q3: How significant is the off-target activity of UNC5293 on FLT3?

The inhibitory activity of UNC5293 on FLT3 is considerably less potent than on its primary

target, MERTK. In a cellular assay using the SEM B-ALL cell line, the IC50 of UNC5293 against
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FLT3 was 170 nM, whereas its IC50 against MERTK in a human B-cell acute lymphoblastic

leukemia cell line was 9.4 nM. Biochemically, the difference is even more pronounced, with a Ki

of 190 pM for MERTK. This data indicates a substantial selectivity window.

Q4: My experiment suggests a strong phenotype driven by FLT3 inhibition when using

UNC5293. Is this expected?

This is generally unexpected given the selectivity profile of UNC5293. If you observe a strong

phenotype that you suspect is FLT3-driven, consider the following possibilities:

The experimental system (e.g., cell line) may overexpress FLT3 to a very high level, making

it more sensitive to even weak inhibition.

The concentration of UNC5293 being used may be high enough to significantly inhibit FLT3

(i.e., well above the 170 nM IC50).

The observed phenotype may result from the combined, subtle inhibition of multiple off-

targets, including FLT3.

The phenotype could be driven by inhibition of the primary target, MERTK, which can

activate similar downstream pathways as FLT3, such as PI3K/AKT and MAPK/ERK.

Data Presentation
Table 1: Comparative Inhibitory Potency of UNC5293
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Target
Assay
Type

Cell Line
Paramete
r

Value
Selectivit
y (over
FLT3)

Referenc
e

MERTK
Biochemic

al
- Ki 190 pM ~895x

MERTK
Biochemic

al
- IC50 0.9 nM ~189x

MERTK Cellular
Human B-

ALL
IC50 9.4 nM ~18x

FLT3 Cellular
SEM B-

ALL
IC50 170 nM 1x
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Issue Possible Causes Suggested Actions

High cell toxicity at expected

effective concentration for

MERTK inhibition.

1. The cell line is highly

sensitive to FLT3 inhibition or

inhibition of other off-targets. 2.

The compound concentration

is too high, leading to broad

off-target effects.

1. Perform a dose-response

curve to determine the IC50 for

toxicity and compare it to the

IC50 for MERTK inhibition in

your cell line. 2. Use a

structurally distinct MERTK

inhibitor as a control to see if

the phenotype is consistent. 3.

Titrate UNC5293 to the lowest

effective concentration for

MERTK inhibition.

Phenotype does not match

genetic knockdown (e.g.,

siRNA, CRISPR) of MERTK.

1. The observed phenotype is

due to the off-target inhibition

of FLT3 or other kinases. 2.

The genetic method resulted in

incomplete knockdown.

1. Validate on-target

engagement using a Cellular

Thermal Shift Assay (CETSA).

2. Perform a rescue

experiment: express a drug-

resistant MERTK mutant to

see if the phenotype is

reversed. 3. Directly measure

the phosphorylation of FLT3

and its downstream effectors

(p-STAT5, p-AKT) via Western

Blot after UNC5293 treatment.

Inconsistent results between

experimental repeats.

1. Compound degradation due

to improper storage or

handling. 2. Variability in cell

culture conditions (e.g.,

passage number, confluency).

1. Aliquot and store UNC5293

stock solution at -80°C for

long-term storage (up to 6

months) and -20°C for short-

term (up to 1 month), protected

from light. 2. Prepare fresh

dilutions from a stock solution

for each experiment. 3.

Standardize all cell culture

protocols.
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Caption: Simplified signaling pathways of MERTK and its off-target FLT3.
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Problem: Is the observed phenotype on-target or off-target?

On-Target Validation Off-Target Investigation (FLT3)

Conclusion
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Western Blot:
Measure p-MERTK &

downstream effectors (p-AKT)
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Confirm UNC5293 binds to MERTK

in cells

Confirm target engagement

Western Blot:
Measure p-FLT3 &

downstream effectors (p-STAT5)

Assess off-target inhibition

Interpret Data

Broad Kinase Screen:
Perform in vitro kinase profiling
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Click to download full resolution via product page

Caption: Workflow for investigating on-target vs. off-target UNC5293 effects.
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Phenotype observed with UNC5293

Does phenotype match
MERTK genetic KO/KD?
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  Yes  

Potential OFF-TARGET effect.
Is FLT3 phosphorylation inhibited
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  No  
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  Yes  

Phenotype may be driven by
another off-target.
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  No  
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Caption: Troubleshooting logic for unexpected experimental outcomes.

Experimental Protocols
Protocol 1: Western Blot for MERTK and FLT3 Pathway
Activation
Objective: To determine if UNC5293 inhibits the phosphorylation of MERTK and/or FLT3 and

their respective downstream signaling pathways in a cellular context.
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Materials:

Cell line of interest (e.g., SEM B-ALL for FLT3, a MERTK-expressing line)

UNC5293 stock solution (e.g., 10 mM in DMSO)

Cell culture medium

Ice-cold Phosphate-Buffered Saline (PBS)

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA or Bradford protein assay kit

SDS-PAGE gels, running buffer, and transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-

AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH, or anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with serial dilutions of

UNC5293 (e.g., 0, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM) for a predetermined time (e.g.,

1-2 hours). Include a DMSO vehicle control.

Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and

incubate on ice for 30 minutes.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant

and determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer,

and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate the membrane with a primary antibody against a phosphorylated target (e.g.,

anti-p-FLT3) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

Apply chemiluminescent substrate and image the blot.

Stripping and Reprobing: To normalize for protein levels, strip the membrane and reprobe

with antibodies for the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-β-actin).

Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of the

phosphorylated protein to the total protein indicates target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To verify the direct binding of UNC5293 to MERTK and/or FLT3 in intact cells by

measuring changes in protein thermal stability.

Materials:

Cell line of interest

UNC5293 stock solution

PBS with protease inhibitors

PCR tubes or 96-well PCR plate

Thermocycler
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Lysis equipment (e.g., for freeze-thaw cycles)

High-speed centrifuge

Western Blotting materials (as in Protocol 1)

Procedure:

Cell Treatment: Treat cultured cells with the desired concentration of UNC5293 or a DMSO

vehicle control for 1-2 hours at 37°C.

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease

inhibitors.

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of

temperatures using a thermocycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes,

followed by cooling at room temperature for 3 minutes.

Cell Lysis: Lyse the cells using three consecutive freeze-thaw cycles (liquid nitrogen and a

water bath).

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated, denatured proteins.

Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of

soluble MERTK or FLT3 remaining at each temperature using Western Blot, as described in

Protocol 1.

Data Analysis: Quantify the band intensities for the target protein at each temperature for

both the UNC5293-treated and vehicle-treated samples. Plot the percentage of soluble

protein against temperature. A shift in the melting curve to a higher temperature in the

presence of UNC5293 indicates target engagement and stabilization.

Protocol 3: In Vitro Kinase Profiling
Objective: To broadly assess the selectivity of UNC5293 by screening it against a large panel of

purified kinases, including FLT3.
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Procedure: This type of experiment is typically performed as a service by specialized

companies (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology). The general principle

is a competition binding assay.

Assay Principle: A test compound (UNC5293) is incubated with a panel of DNA-tagged

kinases. An immobilized, active-site directed ligand is also included in the reaction. The

amount of kinase bound to the immobilized ligand is measured. If UNC5293 binds to a

kinase, it will prevent that kinase from binding to the immobilized ligand.

Compound Submission: Provide the service provider with a high-quality sample of UNC5293
at a specified concentration and volume.

Screening: The compound is typically screened at one or two concentrations (e.g., 100 nM

and 1000 nM) against the kinase panel.

Data Analysis: Results are often provided as '% Inhibition' at a given concentration or as a

dissociation constant (Kd) for significant interactions. This allows for a quantitative

assessment of selectivity across the kinome. The data can be visualized as a dendrogram to

easily identify off-target hits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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